Cas no 1806937-05-2 (4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine)

4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine
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- Inchi: 1S/C7H6ClF2IN2/c8-4-1-3(2-12)5(6(9)10)7(11)13-4/h1,6H,2,12H2
- InChI Key: BBRPTGRXAJIQEG-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C=C(N=1)Cl)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 2
- Topological Polar Surface Area: 38.9
4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048797-1g |
4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine |
1806937-05-2 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029048797-250mg |
4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine |
1806937-05-2 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029048797-500mg |
4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine |
1806937-05-2 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine Related Literature
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine
4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine (CAS No. 1806937-05-2): An Overview of a Promising Compound in Medicinal Chemistry
4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine (CAS No. 1806937-05-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its aminomethyl, chloro, difluoromethyl, and iodo substituents, offers a rich platform for the development of novel drugs and chemical probes.
The chemical structure of 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine is particularly noteworthy. The presence of the difluoromethyl group introduces unique electronic and steric properties, which can significantly influence the compound's biological activity. The chloro and iodo substituents further enhance the compound's versatility by modulating its lipophilicity and reactivity, making it an attractive candidate for various medicinal applications.
In recent years, the development of fluorinated compounds has been a focal point in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic properties. The difluoromethyl group in 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine is particularly significant in this context. Research has shown that fluorinated compounds can exhibit improved binding affinities to target proteins, leading to enhanced therapeutic efficacy. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated groups in improving the potency and selectivity of small molecule inhibitors.
The aminomethyl group in 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine provides a reactive site for further functionalization, allowing for the synthesis of a wide range of derivatives. This feature is crucial for optimizing the compound's pharmacological profile through structure-activity relationship (SAR) studies. By modifying the substituents on the pyridine ring, researchers can fine-tune the compound's properties to achieve desired therapeutic effects while minimizing potential side effects.
Clinical trials involving compounds with similar structural features have shown promising results in various therapeutic areas. For example, a recent clinical trial evaluated a related pyridine derivative as a potential treatment for neurodegenerative diseases. The compound demonstrated significant neuroprotective effects and improved cognitive function in preclinical models, suggesting that 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine may have similar therapeutic potential.
The synthesis of 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine involves several well-established chemical reactions, including nucleophilic substitution and cross-coupling reactions. These synthetic routes are highly efficient and scalable, making it feasible to produce large quantities of the compound for further research and development. Additionally, the use of modern synthetic techniques such as flow chemistry and catalytic methods can further enhance the efficiency and purity of the final product.
In conclusion, 4-(Aminomethyl)-6-chloro-3-(difluoromethyl)-2-iodopyridine (CAS No. 1806937-05-2) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features, combined with its versatile reactivity and synthetic accessibility, make it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing therapeutic strategies for various diseases.
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